4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-Methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The process may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation and cyclization reactions.
Final Functionalization:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and various amines can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
This compound is unique in its structure and potential applications. Similar compounds include other benzothiazole derivatives and pyridine-based compounds. These compounds may share some similarities in their chemical properties and biological activities, but the specific structure of 4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide sets it apart.
Comparison with Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Methyl-1,3-benzothiazole-5-carboxylic acid
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-17-12-6-10(4-5-14(12)23-9)18-16(21)11-8-19(2)15(20)7-13(11)22-3/h4-8H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHUHRQJQMRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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